アベキシチド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

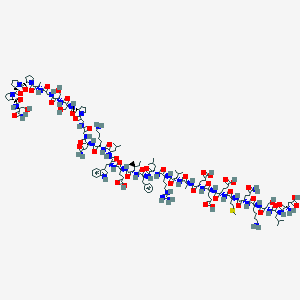

アベキシチドは、主に肥満手術後低血糖症や先天性高インスリン血症を含む高インスリン血症性低血糖症の治療に開発されています . この化合物はGLP-1受容体を阻害することで作用し、インスリン分泌を抑制して血糖値を安定化させ、低血糖を軽減します .

2. 製法

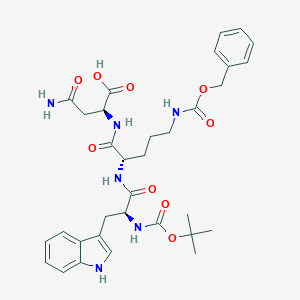

アベキシチドの合成には、ヒラヤマモグラの唾液から由来するペプチドであるエクセンディン-4の化学修飾が含まれます。 合成経路には通常、固相ペプチド合成(SPPS)が含まれ、これは増大するペプチド鎖にアミノ酸を順次付加することができます . SPPSの反応条件には、ペプチドの正しい配列と構造を確保するために、保護アミノ酸、カップリング試薬、脱保護剤の使用が含まれます . アベキシチドの工業生産方法には、おそらく大規模なSPPSと、目的の純度と品質を達成するための高速液体クロマトグラフィー(HPLC)などの精製プロセスが含まれるでしょう .

科学的研究の応用

Avexitide has a wide range of scientific research applications, including:

作用機序

準備方法

The synthesis of avexitide involves the chemical modification of exendin-4, a peptide originally derived from the saliva of the Gila monster. The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide . Industrial production methods for avexitide would likely involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .

化学反応の分析

アベキシチドは、主にペプチド結合に関与するさまざまな化学反応を起こします。 これらの反応には以下が含まれます。

酸化: アベキシチドは、特にメチオニン残基で酸化反応を起こし、安定性と活性を損なう可能性があります.

還元: 還元反応は、ペプチド内のジスルフィド結合を切断するために使用できます。これは、合成または修飾の特定の段階で必要になる場合があります.

置換: 置換反応は、特定のアミノ酸残基で起こり、ペプチドの安定性、活性、または薬物動態特性を向上させる修飾を導入することができます.

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、ジチオスレイトールなどの還元剤、ペプチド結合形成のためのさまざまなカップリング試薬が含まれます . これらの反応から生成される主な生成物は、通常、治療特性が向上した修飾ペプチドです .

4. 科学研究への応用

アベキシチドは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

アベキシチドは、その特定のペプチド構造と作用機序により、GLP-1受容体拮抗薬の中でユニークです。 類似の化合物には以下が含まれます。

エクセンディン: 2型糖尿病の治療に使用されるGLP-1受容体アゴニスト.

リラグルチド: 糖尿病と肥満の管理に適用される別のGLP-1受容体アゴニスト.

デュラグルチド: 糖尿病の血糖コントロールに使用される長効性GLP-1受容体アゴニスト.

これらのアゴニストとは異なり、アベキシチドは拮抗薬として作用するため、インスリンの過剰分泌を特徴とする疾患に特に有用です . このユニークな作用機序は、アベキシチドを他のGLP-1受容体標的化化合物とは異なるものとし、新規治療薬としての可能性を強調しています .

特性

IUPAC Name |

4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEVKKHALHSUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

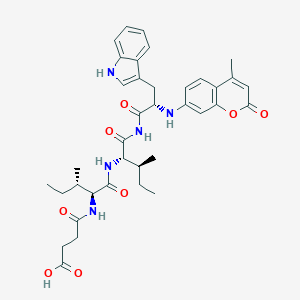

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H234N40O47S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Exendin (9-39) acts as a potent and specific antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) [, , , , , , , ]. By competitively binding to GLP-1R, it blocks the actions of endogenous GLP-1, a hormone released from the gut that typically stimulates insulin secretion and inhibits glucagon secretion [, , ]. This antagonism leads to several downstream effects, including:

- Reduced Insulin Secretion: Exendin (9-39) effectively diminishes glucose-stimulated insulin release from pancreatic β-cells [, , , ].

- Increased Glucagon Secretion: By blocking GLP-1's inhibitory effect on glucagon, Exendin (9-39) can lead to increased glucagon levels [, ].

- Modulation of Gastric Emptying: Exendin (9-39) has been shown to influence gastric emptying rates, but the direction of this effect (acceleration or delay) might depend on factors like dose and experimental model [, ].

ANone: While the provided abstracts do not contain detailed spectroscopic data, the following information can be derived:

- Molecular Formula: Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide []. The exact sequence is His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser [].

ANone: The abstracts primarily focus on the biological activity and therapeutic potential of Exendin (9-39). Information regarding material compatibility and stability under various conditions (temperature, pH, solvents) is not discussed.

A: Exendin (9-39) is a peptide hormone antagonist and does not exhibit catalytic properties. It functions by binding to a receptor and blocking its activation, not by catalyzing chemical reactions [, ].

ANone: The provided research abstracts do not mention the use of computational chemistry, simulations, QSAR models, or related methods in the study of Exendin (9-39).

A: While specific SAR studies are not detailed in these abstracts, it is known that Exendin (9-39) is a truncated form of the GLP-1R agonist exendin-4, which itself is derived from the venom of the Gila monster []. The truncation is responsible for converting Exendin (9-39) into a GLP-1R antagonist []. This suggests that the N-terminal region of exendin-4 is crucial for receptor activation, while the truncated form (Exendin (9-39)) retains binding affinity but lacks the ability to activate the receptor, thus acting as an antagonist.

ANone: The provided abstracts do not contain information about specific SHE regulations pertaining to Exendin (9-39). As a peptide drug in development, it would be subject to standard regulatory guidelines and assessments for safety, environmental impact, and responsible handling.

ANone: Several abstracts highlight the efficacy of Exendin (9-39) in both in vitro and in vivo settings:

- In Vitro: Exendin (9-39) effectively inhibits GLP-1-induced insulin secretion in isolated pancreatic islets from various models, including wild-type mice, a mouse model of hyperinsulinism (Sur1-/- mice), and islets from an infant with congenital hyperinsulinism [].

- In Vivo:

- Animal models: Exendin (9-39) administration reduces postprandial insulin concentrations and ameliorates hypoglycemia in rodent models [, ].

- Clinical Studies: Preliminary clinical trials demonstrate that subcutaneous injection of Exendin (9-39) attenuates the insulinotropic effect of GLP-1 and prevents hypoglycemia in patients with post-bariatric hypoglycemia [, , ].

ANone: The provided abstracts do not mention specific mechanisms of resistance or cross-resistance to Exendin (9-39). As a peptide drug targeting the GLP-1R, potential resistance mechanisms could involve receptor mutations or downstream signaling alterations.

A: While specific historical milestones are not outlined, the research highlights the evolution of understanding regarding the role of GLP-1 in glucose homeostasis and the development of Exendin (9-39) as a tool to investigate and potentially treat conditions related to GLP-1 overactivity [, , ]. The identification of Exendin (9-39) as a GLP-1R antagonist provided a valuable research tool to dissect the physiological and pharmacological roles of GLP-1 [, ]. Furthermore, the promising results from early clinical trials suggest that Exendin (9-39) could potentially represent a first-in-class treatment for post-bariatric hypoglycemia [, , ], marking a significant milestone in addressing this challenging condition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride](/img/structure/B145215.png)

![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)